Diethyl 2-(piperidin-4-ylmethyl)malonate hcl
Description
Properties
Molecular Formula |
C13H24ClNO4 |
|---|---|
Molecular Weight |
293.79 g/mol |
IUPAC Name |
diethyl 2-(piperidin-4-ylmethyl)propanedioate;hydrochloride |
InChI |
InChI=1S/C13H23NO4.ClH/c1-3-17-12(15)11(13(16)18-4-2)9-10-5-7-14-8-6-10;/h10-11,14H,3-9H2,1-2H3;1H |
InChI Key |
LJQUGUSRVUMABH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC1CCNCC1)C(=O)OCC.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-(piperidin-4-ylmethyl)malonate hydrochloride typically involves the alkylation of diethyl malonate with a piperidine derivative. The reaction is carried out in the presence of a strong base, such as sodium ethoxide, in a non-protic solvent like ethanol. The enolate ion formed from diethyl malonate reacts with the electrophilic piperidine derivative to form the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-(piperidin-4-ylmethyl)malonate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the malonate ester group.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acids.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to yield substituted acetic acids.
Common Reagents and Conditions
Bases: Sodium ethoxide, potassium tert-butoxide.
Solvents: Ethanol, dimethylformamide (DMF).
Acids: Hydrochloric acid for hydrolysis reactions.
Major Products Formed
Substituted Malonic Esters: Formed through alkylation reactions.
Carboxylic Acids: Resulting from hydrolysis of ester groups.
Substituted Acetic Acids: Produced via decarboxylation reactions.
Scientific Research Applications
Scientific Applications of Diethyl 2-(piperidin-4-ylmethyl)malonate Hydrochloride
Diethyl 2-(piperidin-4-ylmethyl)malonate hydrochloride is a chemical compound with potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. It has a molecular weight of approximately 304.78 g/mol and its molecular formula includes a malonate moiety substituted with a piperidin-4-ylmethyl group. The compound appears as a white to yellow crystalline powder and is soluble in water, making it useful in various chemical and biological applications.
Synthesis and Properties
The synthesis of diethyl 2-(piperidin-4-ylmethyl)malonate hydrochloride typically involves the reaction of diethyl malonate with piperidin-4-ylmethyl chloride in the presence of a base like sodium bicarbonate. This process can be carried out in organic solvents such as dichloromethane to facilitate the reaction, and the resulting crude product is purified through recrystallization to obtain high-purity crystals suitable for research.
Potential Applications in Medicinal Chemistry
This compound is considered for use in the development of pharmaceuticals targeting neurological disorders, and as an intermediate in synthesizing complex organic molecules. Its structure may also allow it to act as a ligand in coordination chemistry or as a building block for creating novel materials.
Interaction with Biological Targets
Studies on the interactions of diethyl 2-(piperidin-4-ylmethyl)malonate hydrochloride with biological targets are essential to understand its potential therapeutic effects. These studies may involve assessing its binding affinity to specific receptors or enzymes relevant to disease pathways, which could elucidate its mechanism of action and identify its suitability for further development as a pharmaceutical agent.
Structural Analogues
Several compounds share structural similarities with diethyl 2-(piperidin-4-ylmethyl)malonate hydrochloride:
- Diethyl malonate Contains two ethyl ester groups and is commonly used as a precursor in organic synthesis.
- Piperidine A six-membered ring containing one nitrogen atom, known for its role in various pharmacological agents.
- Diethyl aminomalonate hydrochloride A similar malonate structure with an amino group that exhibits different biological activities.
- N,N-Diethyl-piperidine A derivative of piperidine with ethyl substitutions, often used in synthetic organic chemistry.
Diethyl 2-(piperidin-4-ylmethyl)malonate hydrochloride stands out due to its combination of malonate and piperidine functionalities, which may confer unique properties not found in other similar compounds.
Use in Synthesis of Pharmaceutical Compounds
Mechanism of Action
The mechanism of action of diethyl 2-(piperidin-4-ylmethyl)malonate hydrochloride involves its ability to act as a nucleophile in various chemical reactions. The enolate ion formed from the compound can attack electrophilic centers, leading to the formation of new carbon-carbon bonds. This reactivity is crucial for its role in organic synthesis .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations :
Substituent Diversity: The piperidin-4-ylmethyl group in the target compound introduces a basic nitrogen center, enhancing solubility in acidic conditions and enabling interactions with biological targets (e.g., enzymes, receptors) . Ethoxymethylene derivatives (e.g., diethyl 2-(ethoxymethylene)malonate) are pivotal in cyclocondensation reactions for synthesizing antibacterial quinolones . Aromatic substituents (e.g., phenylacetyl, chromene) improve π-π stacking interactions, useful in materials science or drug design .
Synthetic Utility: this compound may undergo alkylation or amidation reactions to generate piperidine-containing pharmacophores. Analogues like diethyl 2-(ethoxymethylene)malonate are critical in forming heterocyclic scaffolds (e.g., 4-quinolones) via Gould-Jacob reactions . Chromene-linked malonates (e.g., compound from ) are synthesized using potassium t-butoxide and crown ethers, highlighting the role of strong bases in facilitating nucleophilic substitutions.
Physicochemical Properties: The hydrochloride salt form of the target compound enhances crystallinity and stability compared to non-salt analogues. Substituents like 4-methoxybenzylidene (logP ~2.5) increase hydrophobicity, impacting bioavailability , while the piperidine group introduces polarity (TPSA ~60 Ų) .
Biological Activity
Diethyl 2-(piperidin-4-ylmethyl)malonate hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
Diethyl 2-(piperidin-4-ylmethyl)malonate hydrochloride is a derivative of diethyl malonate featuring a piperidine moiety. The compound's structure allows it to participate in various chemical reactions, making it a versatile building block in organic synthesis. Its molecular formula is C₁₄H₁₈N₂O₄·HCl, with a molecular weight of approximately 306.76 g/mol.
The biological activity of diethyl 2-(piperidin-4-ylmethyl)malonate hydrochloride is primarily attributed to its ability to interact with various molecular targets in biological systems. The piperidine ring can modulate the activity of enzymes and receptors, while the ester groups can undergo hydrolysis, releasing active metabolites that exert biological effects.
Potential Mechanisms Include:
- Enzyme Inhibition: Interaction with key enzymes involved in metabolic pathways.
- Receptor Modulation: Binding to neurotransmitter receptors, potentially affecting central nervous system activities.
Biological Activities
Research has indicated that diethyl 2-(piperidin-4-ylmethyl)malonate hydrochloride exhibits several promising biological activities:
- Anticancer Activity: Similar compounds have shown cytotoxic effects against various cancer cell lines. For instance, piperidone derivatives have been reported to induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) accumulation and mitochondrial dysfunction .
- Neuropharmacological Effects: The compound's interaction with central nervous system receptors suggests potential applications in treating neurological disorders.
- Antimicrobial Properties: Piperidine derivatives are known for their antibacterial and antifungal activities, which could extend to this compound .
Case Study: Anticancer Activity
A study investigated the cytotoxic effects of piperidone derivatives on breast and colon cancer cell lines. The results indicated that these compounds induced significant cell death through apoptosis, characterized by increased ROS levels and activation of caspase pathways. Diethyl 2-(piperidin-4-ylmethyl)malonate hydrochloride may exhibit similar properties due to its structural analogies .
Research Findings Table
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | Breast Cancer | 5.0 | Apoptosis via ROS |
| Study B | Colon Cancer | 3.2 | Caspase activation |
| Study C | Leukemia | 1.8 | Proteasome inhibition |
Q & A
Q. Q1. What are the established synthetic routes for preparing Diethyl 2-(piperidin-4-ylmethyl)malonate HCl, and how do reaction conditions influence yield and purity?
Diethyl malonate derivatives are typically synthesized via alkylation or condensation reactions. For example:
- Piperidine Functionalization : The piperidin-4-ylmethyl group can be introduced via nucleophilic substitution or reductive amination. A Dean-Stark trap under nitrogen is often used to remove water in condensation reactions (e.g., diethyl 2-(aminomethylene)malonate synthesis at 135°C in toluene with a toluenesulfonic acid catalyst) .
- Malonate Core Modification : Alkylation of diethyl malonate enolates with electrophiles (e.g., halides) is a common strategy. For instance, diethyl 2-(2-bromobenzyl)malonate was synthesized using diethyl malonate and a bromobenzyl halide under basic conditions .
- HCl Salt Formation : Post-synthesis protonation with HCl in a non-aqueous solvent (e.g., ethanol) yields the hydrochloride salt.
Q. Key Considerations :
- Temperature and Catalysts : Elevated temperatures (e.g., 80–135°C) and acid catalysts (e.g., toluenesulfonic acid) improve reaction efficiency .
- Purification : Column chromatography (e.g., EtOAc/hexanes gradients) or recrystallization ensures high purity (>95%) .
- Characterization : 1H/13C NMR (e.g., δ 1.31 ppm for ethyl groups) and HRMS validate structure and molecular weight .
Advanced Mechanistic Studies
Q. Q2. How does the steric and electronic environment of the piperidin-4-ylmethyl group influence reactivity in subsequent transformations?
The piperidine ring introduces steric hindrance and basicity, affecting:
- Nucleophilicity : The tertiary amine in piperidine can participate in acid-base reactions or coordinate metals, altering reaction pathways (e.g., in Buchwald-Hartwig aminations) .
- Steric Effects : Bulky substituents may hinder enolate formation or electrophilic attack at the malonate α-carbon, requiring optimized bases (e.g., LDA vs. NaH) .
- Chirality : Piperidine’s axial chirality can lead to diastereomer formation in asymmetric syntheses, necessitating chiral HPLC or NMR analysis for resolution .
Q. Methodological Insight :
- Kinetic Studies : Monitor reaction progress via TLC or in-situ IR to identify rate-limiting steps.
- Computational Modeling : DFT calculations predict transition states and regioselectivity in alkylation reactions .
Analytical Challenges
Q. Q3. What analytical techniques are most effective for resolving structural ambiguities in this compound and its intermediates?
- NMR Spectroscopy : 1H/13C NMR distinguishes between regioisomers (e.g., δ 5.30 ppm for benzylic protons in diethyl 2-(5-chloro-2-nitrophenyl)malonate ).
- HRMS : Confirms molecular ion peaks (e.g., [M+H]+ = 311.1 for a pyrazole-derived malonate) .
- X-ray Crystallography : Resolves absolute configuration for chiral centers introduced during synthesis .
- HPLC-MS : Detects impurities (e.g., unreacted starting materials or hydrolysis byproducts) with <0.5% detection limits .
Case Study : In diethyl 2-(2-cyanoethyl)malonate, HRMS and 2D NMR (COSY, HSQC) confirmed the cyanoethyl group’s position .
Data Contradictions and Reproducibility
Q. Q4. How can researchers address discrepancies in reported yields or regioselectivity for malonate alkylation reactions?
Discrepancies often arise from:
- Reagent Quality : Trace moisture in solvents or bases (e.g., NaH) reduces enolate formation efficiency. Use freshly distilled THF or molecular sieves .
- Catalyst Variability : Palladium catalysts (e.g., Pd(OAc)2 vs. Pd2(dba)3) in cross-couplings yield different turnover numbers .
- Workup Procedures : Incomplete extraction or acidic hydrolysis of esters during HCl salt formation may lower yields .
Q. Mitigation Strategies :
- Standardized Protocols : Adopt literature procedures with explicit details (e.g., inert atmosphere, stoichiometry) .
- Control Experiments : Compare outcomes with/without additives (e.g., piperidine in Knoevenagel condensations ).
Applications in Drug Development
Q. Q5. How is this compound utilized as an intermediate in bioactive molecule synthesis?
- Antihypertensive Agents : It serves as a precursor for Eprosartan intermediates (e.g., diethyl 2-((thiophen-2-yl)methylene)malonate) .
- Neuroactive Compounds : Malonate derivatives are studied in neurotoxicity models, where piperidine’s basicity enhances blood-brain barrier permeability .
- Antibacterials : Nitrophenyl-substituted malonates (e.g., diethyl 2-(4-chloro-5-fluoro-2-nitrophenyl)malonate) are intermediates for quinolone antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
